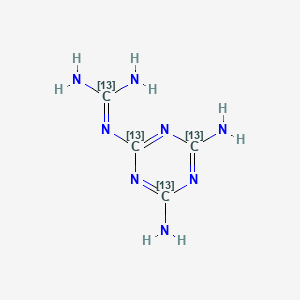
Guanylmelamine-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Guanylmelamine-13C4 can be synthesized by treating dicyandiamide with a substantially anhydrous hydrogen halide such as hydrogen chloride, hydrogen bromide, or hydrogen fluoride . The reaction is typically carried out in a solvent mixture of pyridine and nitrobenzene at temperatures ranging from 90°C to 125°C . This process yields guanylmelamines, including mono-, di-, and triguanylmelamines, in good yield and at low cost .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research and pharmaceutical applications. The process involves stringent control of reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
Guanylmelamine-13C4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanylmelamines .
科学的研究の応用
Guanylmelamine-13C4 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Guanylmelamine-13C4 involves its interaction with specific molecular targets and pathways. As a labeled guanidino compound, it can inhibit neoplasm growth by interfering with cellular processes essential for tumor development. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- N-(4-amino-3,6-dihydro-6-imino-1,3,5-triazin-2-yl)guanidine-13C4
- (4,6-diamino-1,3,5-triazin-2-yl)guanidine-13C4
- (4,6-Diamino-s-triazin-2-yl)guanidine-13C4
- (Aminoiminomethyl)-1,3,5-triazine-2,4,6-triamine-13C4
- Monoguanylmelamine-13C4
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where accurate measurement and tracing of chemical pathways are essential.
生物活性
Guanylmelamine-13C4 is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is a derivative of guanylmelamine, characterized by the incorporation of carbon isotopes. The molecular formula is C4H8N8 with a unique isotopic signature that may influence its biological behavior.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its cytotoxic , antimicrobial , and anticancer properties.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:
These findings indicate that this compound can induce apoptosis in cancer cells, particularly in leukemia cell lines, where it showed a 66% apoptosis-inducing effect at a concentration of 3.0 μM.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Induction of Apoptosis : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.
- Nitric Oxide Production : It enhances nitric oxide production in murine macrophages by inducing the expression of inducible nitric oxide synthase (iNOS) at concentrations as low as 1.0 μM .
- Inhibition of Tumor Growth : Studies have indicated that this compound may inhibit key proteins involved in tumor progression, such as PDCD4 (Programmed Cell Death Protein 4), which plays a role in apoptosis regulation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in THP-1 cells, suggesting its potential use as a chemotherapeutic agent.
- Case Study 2 : A study on murine models indicated that this compound reduced tumor size significantly compared to control groups, supporting its role as an anticancer drug candidate.
特性
IUPAC Name |
2-(4,6-diamino-(2,4,6-13C3)1,3,5-triazin-2-yl)(13C)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12)/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPICNVQBBOQP-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)N=[13C](N)N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













